Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3',4',5'-trimethoxy-, monohydrochloride
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Overview
Description
Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a butyrophenone core, a piperazine ring substituted with an o-fluorophenyl group, and three methoxy groups attached to the phenyl ring. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride typically involves multiple steps. One common route starts with the preparation of the butyrophenone core, followed by the introduction of the piperazine ring. The o-fluorophenyl group is then attached to the piperazine ring through a substitution reaction. Finally, the methoxy groups are introduced via methylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Medically, derivatives of this compound have been investigated for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry
In the industrial sector, the compound’s derivatives are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the o-fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The methoxy groups may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic drug with a similar butyrophenone core.
Trifluoperazine: Another antipsychotic with a piperazine ring and fluorophenyl group.
Fluphenazine: Contains a piperazine ring and is used in the treatment of schizophrenia.
Uniqueness
Butyrophenone, 4-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
23771-07-5 |
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Molecular Formula |
C23H30ClFN2O4 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C23H29FN2O4.ClH/c1-28-21-15-17(16-22(29-2)23(21)30-3)20(27)9-6-10-25-11-13-26(14-12-25)19-8-5-4-7-18(19)24;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;1H |
InChI Key |
QVGJGUNAABWIEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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